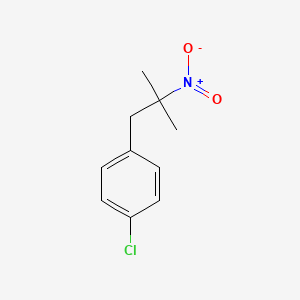

Nitrochlorphentermine

Description

Structure

3D Structure

Properties

CAS No. |

52497-66-2 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

1-chloro-4-(2-methyl-2-nitropropyl)benzene |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,12(13)14)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |

InChI Key |

YLORHEQBPSTIOL-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)[N+](=O)[O-] |

Other CAS No. |

52497-66-2 |

Synonyms |

1-(4'-chlorophenyl)-2,2-dimethyl-2-nitroethane 1-(4'-chlorophenyl)-2-methyl-2-nitropropane nitrochlorphentermine Nitrochlorphentermine, 3-(14)C-labeled cpd |

Origin of Product |

United States |

Synthetic Chemistry and Advanced Methodologies for Nitrochlorphentermine

Established and Emerging Synthetic Pathways

The construction of the Nitrochlorphentermine scaffold would likely involve the strategic formation of carbon-carbon and carbon-nitrogen bonds, leveraging well-known reactions while navigating the challenges posed by the electronic nature of the nitro and chloro substituents.

A retrosynthetic analysis of this compound (Structure 1) suggests several plausible disconnection points. The most logical approach would involve the disconnection of the carbon-nitrogen bond formed in the final step, leading back to a nitro-containing precursor and an amine.

One of the most powerful methods for the formation of β-nitroamines is the aza-Henry (or nitro-Mannich) reaction. acs.orgnih.govfrontiersin.orgwikipedia.orgnih.gov This reaction involves the addition of a nitroalkane to an imine. frontiersin.org Following this logic, a primary retrosynthetic disconnection of this compound would lead to a chlorinated imine and a nitroalkane.

A plausible retrosynthetic pathway is as follows:

Disconnection 1 (C-N bond): The target molecule, this compound, can be disconnected at the benzylic carbon-nitrogen bond. This suggests an aza-Henry reaction between an appropriate imine and a nitroalkane as the final key step.

Precursor 1 (Imine): The imine precursor would be derived from a chlorinated benzaldehyde (B42025) and a suitable amine. For instance, a 4-chlorobenzaldehyde (B46862) could react with an amine such as 2-amino-2-methylpropane.

Precursor 2 (Nitroalkane): The nitroalkane component would be a simple nitroalkane, such as nitroethane, which would provide the α-methyl group and the nitro functionality.

An alternative retrosynthetic approach could involve the late-stage nitration of a chlorinated phentermine derivative. However, this could lead to issues with regioselectivity and the potential for side reactions due to the presence of the amine functionality. Therefore, the convergent aza-Henry approach appears more synthetically viable.

A key challenge in this synthetic plan would be the preparation of the appropriately substituted precursors. The synthesis of various phentermine derivatives has been reviewed, and these methods could be adapted for the preparation of the chlorinated precursors. nih.govdoi.org

The efficiency of the proposed aza-Henry reaction would be highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and the nature of the protecting groups on the imine nitrogen, if any. Both metal-based catalysts and organocatalysts have been successfully employed for aza-Henry reactions. nih.govthieme-connect.com For instance, simple inorganic bases like sodium carbonate have been shown to catalyze the reaction between N-tosyl ketoimines and nitromethane (B149229) in good yields. thieme-connect.com Electrochemical methods have also been developed as a mild and clean alternative for the synthesis of α-nitroamines. thieme-connect.comorganic-chemistry.org

A hypothetical optimization study for the aza-Henry reaction to form a precursor to this compound could involve screening various catalysts and solvents. The results could be tabulated as follows:

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | THF | 25 | 24 | <5 |

| 2 | Na2CO3 (10) | THF | 25 | 24 | 65 |

| 3 | Cu(OAc)2 (5) / Ligand (5.5) | Toluene (B28343) | 0 | 12 | 78 |

| 4 | Thiourea (B124793) Catalyst (10) | CH2Cl2 | -20 | 48 | 85 |

| 5 | Thiourea Catalyst (10) | Toluene | -20 | 48 | 92 |

This table is a hypothetical representation of an optimization study.

The data suggests that a thiourea-based organocatalyst in a non-polar solvent like toluene at low temperatures could provide the highest yield for the key bond-forming reaction.

Phentermine possesses a chiral center, and therefore, the synthesis of this compound would ideally be stereoselective to produce a single enantiomer. The aza-Henry reaction is well-suited for stereocontrol, and numerous enantioselective versions have been developed. acs.orgnih.govfrontiersin.orgrsc.org

The use of chiral catalysts is the most common strategy to induce enantioselectivity. These can be chiral metal complexes or chiral organocatalysts. For example:

Chiral Metal Catalysts: Copper-bisoxazoline complexes have been used to catalyze the aza-Henry reaction in a highly enantio- and diastereoselective manner. nih.gov

Chiral Organocatalysts: Chiral thiourea derivatives have emerged as powerful catalysts for the enantioselective aza-Henry reaction. nih.govfrontiersin.org These catalysts can activate both the imine and the nitroalkane through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.

The stereochemical outcome of the reaction can sometimes be controlled by the choice of solvent and other additives. acs.org The development of a stereoselective synthesis for this compound would be a critical step toward investigating its potential biological activity, as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles.

Derivatization Strategies and Analogue Generation

The synthesis of analogues of a target molecule is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. researchgate.net

Starting from a robust synthetic route to this compound, various analogues could be generated by modifying the precursors. For instance:

Aromatic Ring Substitution: By using different chlorinated or otherwise substituted benzaldehydes in the initial step, a range of analogues with varying substitution patterns on the phenyl ring could be synthesized. This could include moving the position of the chlorine atom or introducing other halogens or functional groups. The synthesis of various para-substituted phentermine analogues has been reported. nih.gov

Nitro Group Modification: The nitro group could be reduced to an amine, which could then be further functionalized (e.g., acylated, alkylated) to produce a library of compounds. The reduction of nitro groups in similar structures is a well-established transformation. rsc.org

Alkyl Chain Modification: The methyl groups of the phentermine backbone could be altered by using different nitroalkanes or by starting from different ketones in the synthesis of the amine precursor.

The synthesis of such analogues would provide valuable data for understanding the pharmacophore of this compound.

Isotopic labeling is an indispensable tool in drug metabolism and pharmacokinetic studies. ualberta.ca Introducing a stable or radioactive isotope into the structure of this compound would allow researchers to trace its fate in biological systems.

Common isotopes used in this context include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). otsuka.co.jp There are several strategies for isotopic labeling:

Starting Material Labeling: One of the most straightforward methods is to use an isotopically labeled precursor in the synthesis. For example, a deuterated solvent could be used to introduce deuterium atoms at specific positions, or a ¹³C-labeled benzaldehyde could be used to incorporate a carbon-13 atom into the aromatic ring.

Late-Stage Labeling: In some cases, it may be possible to introduce an isotope in the final steps of the synthesis. For example, a reduction step could be performed using a deuterated reducing agent like sodium borodeuteride to introduce deuterium. The labeling of phentermine derivatives with ¹¹C has been achieved via methylation with [¹¹C]methyl iodide. nih.gov

The choice of labeling strategy would depend on the desired position of the label and the synthetic feasibility.

Impurity Profiling in Synthetic Batches

The control and analysis of impurities are critical aspects of pharmaceutical manufacturing, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). thermofisher.combiomedres.us Impurity profiling, the identification, and quantification of unwanted chemical substances, is a mandatory step regulated by international guidelines. thermofisher.comajprd.com This section focuses on the synthetic by-products encountered during the production of this compound and the advanced methodologies employed for its purity enhancement.

Identification of Synthetic By-products

The manufacturing process of this compound can inadvertently lead to the formation of various by-products. These impurities can arise from starting materials, intermediates, or side reactions occurring during the synthesis. ajprd.comijnrd.org A plausible synthetic route for this compound involves the reaction of precursors such as 1-(4'-Chlor-phenyl)-2-nitro-propylen, which can be synthesized from 4-Chlorobenzaldehyde and Nitroethane. chemsrc.com

During such a synthesis, several impurities can be generated. These may include unreacted starting materials, intermediates, and products from competing side reactions. For instance, incomplete reactions could leave traces of 4-Chlorobenzaldehyde and Nitroethane in the final product. Other potential by-products could arise from dimerization, polymerization, or secondary reactions of the main components under the reaction conditions.

The identification and characterization of these by-products are typically achieved using a combination of sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for detecting volatile and semi-volatile impurities. thermofisher.comalwsci.com High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, is considered a gold standard for separating and quantifying impurities in complex mixtures. alwsci.comnih.gov For unambiguous structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool. alwsci.comnih.gov

A summary of potential synthetic by-products in the synthesis of this compound is presented below.

Table 1: Potential Synthetic By-products of this compound

| By-product Name | Chemical Structure | Probable Origin |

|---|---|---|

| 4-Chlorobenzaldehyde | C₇H₅ClO | Unreacted starting material |

| Nitroethane | C₂H₅NO₂ | Unreacted starting material |

| 1-(4-Chlorophenyl)-2-nitropropene | C₉H₈ClNO₂ | Intermediate |

Methodologies for Purity Enhancement

Achieving high purity of this compound is essential for its use as a chemical standard or in further research. Several methodologies are employed to remove the identified impurities from synthetic batches. The choice of purification technique depends on the physicochemical properties of this compound and its impurities.

Crystallization is a fundamental technique for purifying solid organic compounds. This method relies on the differences in solubility between the desired compound and its impurities in a selected solvent system. By carefully controlling conditions such as temperature and solvent composition, it is possible to obtain highly pure crystals of this compound, leaving the impurities dissolved in the mother liquor.

Chromatographic techniques are widely used for their high resolving power in separating complex mixtures. biomedres.us

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative format, is a highly effective method for isolating pure compounds. nih.gov By selecting an appropriate stationary phase and mobile phase, it is possible to achieve excellent separation of this compound from its structurally related impurities. alwsci.comnih.gov

Gas Chromatography (GC) can be utilized for the purification of volatile compounds, although its application may be limited by the thermal stability of the compound. alwsci.com

Solid-Phase Extraction (SPE) is another valuable technique for sample clean-up and purification. It involves passing a solution containing the crude product through a solid adsorbent that selectively retains either the desired compound or the impurities.

The effectiveness of these purification methods is assessed using the analytical techniques mentioned previously, such as HPLC and GC-MS, to confirm that the purity of the this compound batch meets the required specifications. thermofisher.comalwsci.com

A summary of common purity enhancement methodologies is provided below.

Table 2: Methodologies for Purity Enhancement of this compound

| Methodology | Principle of Separation | Applicability and Effectiveness |

|---|---|---|

| Crystallization | Difference in solubility between the compound and impurities. | Effective for removing significant quantities of impurities, particularly those with different solubility profiles. |

| Preparative HPLC | Differential partitioning of components between a stationary and mobile phase. | Highly effective for separating closely related impurities, offering high resolution and purity. nih.gov |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Suitable for volatile and thermally stable impurities. alwsci.com |

| Solid-Phase Extraction (SPE) | Selective adsorption of either the target compound or impurities onto a solid support. | Useful for rapid sample clean-up and removal of classes of impurities. |

Advanced Analytical Methodologies for Nitrochlorphentermine Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. For a compound like Nitrochlorphentermine, both gas chromatography (GC) and liquid chromatography (LC) provide robust frameworks for analysis, each with specific advantages depending on the analytical goal.

Gas Chromatography (GC) Implementations

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that phentermine and its analogues can be analyzed by GC, this technique is highly relevant for this compound. nih.govcaymanchem.com Often, derivatization is employed to increase the volatility and improve the chromatographic peak shape of amine-containing compounds. nih.govresearchgate.netnih.gov

GC with Flame Ionization Detection (FID) for Quantification

Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for the quantitative analysis of organic compounds. The FID operates by pyrolyzing the analytes as they elute from the GC column in a hydrogen-air flame. This process generates ions, creating an electrical current that is proportional to the mass of carbon atoms entering the detector.

The key advantage of FID is its wide linear range and uniform response factor for hydrocarbons, making it an excellent choice for quantification when a reference standard for this compound is available. While not universally selective, its reliability and robustness are well-established for analyzing amphetamine-type stimulants. researchgate.netaensiweb.comikm.org.my The analysis of underivatized amphetamines by GC-FID can sometimes be challenging due to the polar nature of the amino group, which may cause peak tailing. researchgate.net However, methods using specific capillary columns have demonstrated good separation of underivatized amphetamines, including phentermine. researchgate.net

Table 1: Representative GC-FID Parameters for Phentermine Analysis Based on established methods for phentermine and related amphetamines.

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | 5% Phenyl/95% Methyl Silicone (e.g., DB-5, SPB-50) |

| Column Dimensions | 10-30 m length x 0.25-0.53 mm I.D. x 0.25-1.5 µm film |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250-280°C |

| Detector Temperature | 280-320°C |

| Oven Program | Initial Temp: 100-120°C, Ramp: 15-25°C/min to 280°C |

| Injection Mode | Split (e.g., 50:1 or 100:1) |

This table presents a typical starting point; method parameters must be optimized for the specific analyte and instrumentation. researchgate.netaensiweb.comswgdrug.org

GC with Electron Capture Detection (ECD) for Specific Analytes

The electron capture detector (ECD) is a highly selective and sensitive detector for compounds possessing electronegative functional groups. nih.gov It operates by emitting beta particles (electrons) from a radioactive source (typically Nickel-63), which ionize the carrier gas and establish a stable baseline current. When an electronegative analyte passes through the detector, it captures some of these electrons, causing a decrease in the current that is measured as a positive peak.

This compound is an ideal candidate for GC-ECD analysis due to the presence of both a chlorine atom and a nitro group. These electrophilic moieties have a high affinity for capturing electrons, enabling detection at very low concentrations. This high sensitivity makes GC-ECD particularly useful for trace-level analysis. The technique has been successfully applied to the analysis of various nitroaromatic compounds and halogenated substances in diverse matrices. nih.govcdc.govfrtr.govtandfonline.commdpi.com

Table 2: Illustrative GC-ECD Parameters for Nitroaromatic Compound Analysis Based on methods for analyzing nitroaromatic and halogenated compounds.

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph with ECD |

| Column | Mid-polarity (e.g., DB-17) or 5% Phenyl (e.g., DB-5) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film |

| Carrier Gas | Nitrogen or Hydrogen |

| Makeup Gas | Nitrogen or Argon/Methane |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Oven Program | Temperature-programmed ramp (e.g., 100°C to 280°C) |

| Injection Mode | Splitless or Pulsed Splitless |

Specific conditions, especially the oven temperature program, must be optimized to achieve separation from matrix interferences. nih.govmdpi.com

GC-Mass Spectrometry (GC-MS) for Identification and Confirmation

Gas chromatography-mass spectrometry (GC-MS) is the definitive method for the structural elucidation and confirmation of organic compounds. As analytes elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions and their characteristic fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a chemical fingerprint.

For this compound, GC-MS analysis would provide unequivocal identification. The mass spectrum would show a molecular ion (if stable enough) and a specific fragmentation pattern resulting from the loss of functional groups (e.g., nitro group, chlorine atom) and cleavage of the carbon skeleton. This technique is routinely used for the confirmation of phentermine and other amphetamine analogues in forensic and clinical toxicology. nih.govresearchgate.netoup.com Derivatization with reagents like pentafluoropropionic anhydride (B1165640) is often performed to improve chromatographic performance and produce high-mass, characteristic fragments for unambiguous identification. nih.gov

Table 3: General GC-MS Parameters for Phentermine Analogue Confirmation Based on standard forensic methods for amphetamine-type substances.

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer |

| Column | 5% Phenylmethylsiloxane (e.g., DB-5ms, HP-5ms) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film |

| Carrier Gas | Helium (Constant Flow) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) |

| Oven Program | Multi-step temperature ramp to ensure analyte separation |

Derivatization is often required. The mass spectrum of the derivatized this compound would be compared against a reference standard for positive identification. researchgate.netoup.com

Liquid Chromatography (LC) Approaches

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique that is complementary to GC. It is well-suited for compounds that are non-volatile, thermally labile, or possess high polarity, and it often requires less sample preparation than GC.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed into a column. For detection, an ultraviolet (UV) detector is frequently used, which measures the absorbance of UV light by the analyte at a specific wavelength.

The structure of this compound is highly amenable to HPLC-UV analysis. The presence of the aromatic phenyl ring and the nitro group creates strong chromophores that absorb UV light, allowing for sensitive detection. spiedigitallibrary.orgoup.com HPLC methods are widely employed for the analysis of nitroaromatic compounds. oup.comnih.govchromatographyonline.com A reversed-phase C18 or C8 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. oup.comnih.gov The method's selectivity can be optimized by adjusting the mobile phase composition and pH, while the detection wavelength can be set to the absorbance maximum of this compound to maximize sensitivity.

Table 4: Representative HPLC-UV Parameters for Nitroaromatic Compound Quantification Based on established methods for nitroaromatic compounds.

| Parameter | Value |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (isocratic or gradient) |

| pH Modifier | Formic acid or trifluoroacetic acid may be added |

| Flow Rate | 0.7 - 1.3 mL/min |

| Detection Wavelength | 254 nm or determined by UV scan (e.g., 271 nm) |

| Column Temperature | 25 - 30°C |

| Injection Volume | 10 - 20 µL |

The optimal wavelength for detection should be determined by acquiring a UV spectrum of a pure this compound standard. oup.comnih.gov

HPLC with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective technique for quantifying compounds that either possess native fluorescence or can be chemically modified to become fluorescent. Phentermine and its analogs, including what would be expected for this compound, are typically not naturally fluorescent. Therefore, pre-column or post-column derivatization with a fluorescent reagent is a common strategy. nii.ac.jpjst.go.jp

A highly sensitive HPLC-FLD method involves derivatizing the primary or secondary amine group present in phenethylamine (B48288) structures. researchgate.net For instance, reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride (DIB-Cl) have been successfully used to derivatize phentermine and fenfluramine (B1217885) for analysis in biological microdialysates. researchgate.net The derivatization is typically performed in a buffered, basic solution (e.g., carbonate buffer, pH 9.0) to facilitate the reaction. researchgate.net Another common reagent is dansyl chloride, which also reacts with amines to form highly fluorescent derivatives. tandfonline.com

The separation is generally achieved on a reversed-phase column, such as a C18 column. researchgate.nettandfonline.com A mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer is used, often in a gradient or isocratic elution mode to achieve optimal separation from matrix components and other analytes. researchgate.nettandfonline.com Detection is carried out at specific excitation and emission wavelengths optimized for the chosen derivative, which provides excellent sensitivity, often reaching femtomole levels on-column. researchgate.nettandfonline.com

Table 1: Example HPLC-FLD Conditions for Phentermine Analysis This table is based on methods developed for phentermine and serves as a model for this compound analysis.

| Parameter | Condition | Source |

| Derivatization Reagent | 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride (DIB-Cl) | researchgate.net |

| Column | ODS (C18) | researchgate.net |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) | researchgate.net |

| Detection (Ex/Em) | 325 nm / 430 nm | researchgate.net |

| Application | Determination in rat brain and blood microdialysates | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes to achieve much higher resolution, faster analysis times, and greater sensitivity. chromatographyonline.comchromatographyonline.com This enhanced separation power is particularly valuable for analyzing complex mixtures, such as biological samples or for distinguishing between structurally similar compounds like positional isomers, which could be relevant for this compound and its potential metabolites or synthesis byproducts. researchgate.netresearchgate.net

For phenethylamine-type compounds, UHPLC is often coupled with mass spectrometry (MS), though UV detection is also common. chromatographyonline.comlcms.cz The fundamental principles of separation are the same as HPLC (typically reversed-phase), but the instrumentation is designed to handle the much higher backpressures generated by the smaller particle columns. chromatographyonline.com The increased efficiency allows for the use of shorter columns or faster flow rates without sacrificing resolution, significantly increasing sample throughput. chromatographyonline.com Studies on synthetic cathinones and cannabinoids have shown that while reversed-phase UHPLC can struggle with some positional isomers, it offers superior performance over standard HPLC. chromatographyonline.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis of drugs and metabolites in complex biological matrices like blood, urine, and tissue. lcms.czlcms.cz Its exceptional sensitivity and specificity make it ideal for forensic toxicology and pharmacokinetic studies. lcms.czlcms.cz An LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection.

The LC part separates the target analyte from the bulk of the matrix components. lcms.cz For phentermine and related designer stimulants, this is typically done on a C18 column. lcms.cznih.gov The MS/MS part provides definitive identification and quantification. The process involves ionizing the analyte as it elutes from the column (commonly using electrospray ionization, ESI), selecting the resulting protonated molecule (precursor ion) in the first quadrupole, fragmenting it in a collision cell, and then detecting specific fragment ions (product ions) in the second quadrupole. lcms.cznih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, allowing for very low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

A typical LC-MS/MS method for phentermine in urine or blood involves a simple "dilute and shoot" or a liquid-liquid/solid-phase extraction step, followed by injection into the LC-MS/MS system. lcms.cznih.gov

Table 2: Example LC-MS/MS MRM Transitions for Phentermine and Related Compounds This table illustrates the type of data used in an LC-MS/MS method for related compounds, which would be developed for this compound.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Source |

| Phentermine | 150.1 | 91.1 | 133.1 | lcms.cz |

| Amphetamine | 136.1 | 91.1 | 119.1 | lcms.cz |

| Methamphetamine | 150.1 | 91.1 | 119.1 | lcms.cz |

| N-hydroxyphentermine | 166.1 | 105.1 | 149.1 | nih.gov |

Thin-Layer Chromatography (TLC) for Screening and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for screening purposes. tci-thaijo.org It is particularly useful for the preliminary identification of drugs in seized materials or in cases of suspected overdose where a large number of substances may need to be screened quickly. tci-thaijo.orgswgdrug.org For a compound like this compound, TLC can be used to presumptively identify it based on its retention factor (Rf) value and its response to various visualizing agents. swgdrug.org

The separation is performed on a plate coated with a thin layer of adsorbent (the stationary phase), typically silica (B1680970) gel. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary versus the mobile phase. tci-thaijo.org

After development, the separated spots are visualized. For phenethylamine-type compounds, this can be achieved by spraying with a sequence of chromogenic reagents, such as acidified iodoplatinate (B1198879) spray, which produces a colored spot. swgdrug.org The Rf value of the unknown can be compared to that of a known standard run on the same plate. While not as specific as other methods, its ability to process multiple samples in parallel makes it an excellent screening tool. tci-thaijo.org

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govnih.gov It offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov CE is particularly well-suited for the analysis of charged molecules like phenethylamine derivatives.

In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov A high voltage is applied across the capillary, causing the analytes to migrate at different velocities depending on their charge-to-size ratio. nih.gov CE methods have been developed for the analysis of amphetamine-like anorexics, including phentermine, in various products. nih.gov These methods often use an acidic phosphate (B84403) buffer as the BGE to ensure the amine compounds are protonated and migrate towards the cathode. nih.govnih.gov Detection is commonly performed using a UV detector. asme.org Furthermore, CE is a powerful technique for chiral separations, capable of separating enantiomers by adding a chiral selector (e.g., a cyclodextrin) to the BGE. nih.gov

Spectroscopic Identification and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the definitive structural elucidation of unknown compounds. nih.govojp.gov High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) or Orbitrap analyzer, can provide a highly accurate mass measurement of a molecule. nih.gov This accuracy allows for the determination of a unique elemental formula, which is a critical first step in identifying an unknown substance like a new designer drug. nih.gov

For a molecule like this compound, HRMS would confirm its molecular formula. Further structural information is obtained through tandem mass spectrometry (MS/MS). nih.govcore.ac.uk In an MS/MS experiment, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals key structural features.

Based on the general fragmentation patterns of phenethylamines, the structure of this compound would be elucidated as follows: core.ac.ukshimadzu.com

Molecular Ion: The accurate mass of the protonated molecule [M+H]⁺ would be determined.

α-Cleavage: The bond between the alpha and beta carbons of the ethylamine (B1201723) side chain is prone to cleavage. This would likely result in a characteristic iminium ion, revealing the substitution on the nitrogen and alpha-carbon.

Benzyl (B1604629) Cation: Cleavage of the side chain can also produce a substituted benzyl cation. The mass of this fragment would indicate the substituents on the phenyl ring (e.g., the nitro group).

Ring-Based Fragments: Further fragmentation can reveal the positions of substituents on the aromatic rings.

By studying the fragmentation patterns of known phentermine analogs, a generally applicable scheme can be established to elucidate the complete structure of a new derivative from its mass spectra. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the precise three-dimensional structure of a molecule by mapping the carbon-hydrogen framework. chemicalbook.com Through a combination of one-dimensional and two-dimensional experiments, the connectivity of all atoms in the molecule can be established.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type (integration), and the connectivity of adjacent protons (spin-spin splitting). datacommons.org For the presumed structure of this compound, the ¹H NMR spectrum would display several distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (CH2) protons, and the methyl (CH3) protons. The chemical shift of each proton is influenced by its local electronic environment. datacommons.org

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.0 | d | 1H | Aromatic H (ortho to NO₂) |

| ~ 7.5 | dd | 1H | Aromatic H (ortho to CH₂ and meta to Cl) |

| ~ 7.3 | d | 1H | Aromatic H (ortho to Cl) |

| ~ 3.1 | s | 2H | Benzylic CH₂ |

| ~ 1.6 | br s | 2H | Amine NH₂ |

Note: This data is predictive. Chemical shifts (δ) are referenced to TMS at 0 ppm. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the total number of distinct carbon environments. epdf.pub The chemical shift of each carbon indicates its type (e.g., aromatic, alkyl, carbonyl). epdf.pub For this compound, a proton-decoupled ¹³C NMR spectrum would show a specific number of signals corresponding to all the carbon atoms in the molecule. Given the lack of symmetry in the presumed structure, ten distinct signals would be expected.

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 148 | Aromatic C-NO₂ |

| ~ 140 | Aromatic C-CH₂ |

| ~ 133 | Aromatic C-Cl |

| ~ 132 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 125 | Aromatic C-H |

| ~ 58 | Quaternary C-N |

| ~ 45 | Benzylic CH₂ |

Note: This data is predictive. Chemical shifts (δ) are referenced to TMS at 0 ppm.

Two-dimensional (2D) NMR experiments provide correlation data that is essential for assembling the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons, confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. For example, it would show a cross-peak connecting the proton signal at ~3.1 ppm to the carbon signal at ~45 ppm, confirming their assignment as the benzylic CH₂ group.

By combining the information from these advanced analytical methodologies, a complete and unambiguous structural characterization of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgwikipedia.org The interaction of infrared light with a molecule induces vibrations of its constituent atoms, and the frequencies of these vibrations are characteristic of the specific bonds and functional groups within the molecular structure. libretexts.orgyoutube.com

When analyzing the IR spectrum of this compound, specific absorption bands are expected that correspond to its key structural features. The presence of a nitro group (-NO₂) would be indicated by strong asymmetric and symmetric stretching vibrations. Aromatic rings, such as the chlorophenyl group, typically exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. youtube.com The tertiary amine and the aliphatic chain would also produce characteristic C-H and C-N stretching and bending vibrations.

A hypothetical IR spectrum analysis for this compound would focus on identifying these key peaks to confirm the presence of the expected functional groups.

Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 3000-2850 | Stretch |

| C=C (Aromatic) | 1600-1475 | Stretch |

| Nitro (NO₂) | 1550-1500 (asymmetric) & 1365-1345 (symmetric) | Stretch |

| C-N (Amine) | 1350-1000 | Stretch |

This table is based on general principles of IR spectroscopy and expected functional groups in the this compound structure. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible light by a substance. upi.edu This method is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-vis region. msu.edulibretexts.org In this compound, the substituted aromatic ring acts as a primary chromophore. libretexts.org

The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max_) at specific wavelengths, corresponding to electronic transitions within the molecule. msu.edu The position and intensity of these absorption bands can be influenced by the solvent used and the presence of various functional groups, known as auxochromes, which can modify the absorption characteristics of the chromophore. ijprajournal.com The nitro group and the chlorine atom attached to the phenyl ring are expected to influence the λ_max_ of this compound.

Quantitative analysis using UV-Vis spectroscopy relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. upi.edulibretexts.org This relationship allows for the determination of the concentration of this compound in a sample by measuring its absorbance at a specific wavelength. upi.edu

Method Validation Parameters for Research Reliability

Analytical method validation is a critical process that provides documented evidence that a method is suitable for its intended purpose. adryan.comparticle.dk Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), ensure the reliability and consistency of analytical data. europa.eulabmanager.com

Selectivity and Specificity Considerations

Selectivity and specificity are crucial parameters in analytical method validation that describe the ability of a method to measure the analyte of interest without interference from other components in the sample matrix. loesungsfabrik.deresearchgate.net

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de A specific method produces a response for a single analyte only. echemi.com

Selectivity refers to the ability of a method to differentiate and quantify the analyte in the presence of other components. echemi.com While often used interchangeably with specificity, selectivity is generally considered a more appropriate term in analytical chemistry, as very few methods are truly specific. rdmcdowall.comiupac.org

For an analytical method for this compound, selectivity would be demonstrated by showing that the method's response is not affected by potential interfering substances, such as precursors, metabolites, or other compounds present in the sample.

Precision and Accuracy Assessment

Precision and accuracy are fundamental to the reliability of quantitative analytical methods. nih.govchromatographyonline.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) of a series of measurements. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the certified value. chromatographyonline.com

The assessment of precision and accuracy for a this compound quantification method would involve repeated analyses of samples at different concentration levels to determine the variability and trueness of the results. nih.gov

Hypothetical Precision and Accuracy Data for this compound Quantification

| Concentration Level | Number of Replicates | Mean Measured Concentration | Relative Standard Deviation (Precision) | Recovery (Accuracy) |

|---|---|---|---|---|

| Low | 6 | 9.8 ng/mL | 2.5% | 98.0% |

| Medium | 6 | 51.2 ng/mL | 1.8% | 102.4% |

This table presents hypothetical data to illustrate the concepts of precision and accuracy assessment.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics for an analytical method, defining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. researchgate.netnih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

The LOD and LOQ are often determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. sepscience.comeuropa.eu For instance, the ICH guidelines suggest that an LOD can be determined at a signal-to-noise ratio of 3:1, while the LOQ is typically determined at a ratio of 10:1. sepscience.com Alternatively, LOD and LOQ can be calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve. sepscience.com

For the analysis of this compound, establishing the LOD and LOQ is crucial for determining the method's sensitivity and its applicability for trace-level analysis.

Molecular Pharmacological Investigations of Nitrochlorphentermine

Theoretical Mechanisms of Molecular Interaction

The molecular interactions of Nitrochlorphentermine are predicted based on its structural similarity to other substituted phenethylamines. These interactions are likely to involve binding to receptors, inhibition of enzymes, and modulation of neurotransmitter transporters.

Ligand-Receptor Binding Kinetics (In vitro models)

In vitro ligand-receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors. umich.edunumberanalytics.com These assays typically use radiolabeled ligands to compete with the test compound for binding to a specific receptor target. env.go.jpnih.govnih.gov The binding affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For this compound, it is hypothesized that it would interact with monoamine receptors. Data for the closely related compound, Chlorphentermine (B1668847), which differs by the substitution of a nitro group with a chloro group at the para position, shows negligible direct agonist activity at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org This suggests that this compound may also have low affinity for these specific serotonin receptor subtypes. The binding kinetics, including the association (kon) and dissociation (koff) rate constants, would provide a more detailed understanding of the ligand-receptor interaction dynamics. nih.gov

Table 1: Postulated Receptor Binding Profile for this compound based on Chlorphentermine Data This table is interactive. You can sort and filter the data.

| Receptor Subtype | Parameter | Value (nM) | Comment |

|---|---|---|---|

| 5-HT2A | EC50 | >10,000 | Based on data for Chlorphentermine, indicating very low agonist activity. wikipedia.org |

| 5-HT2B | EC50 | 5,370 | Based on data for Chlorphentermine, indicating very low agonist activity. wikipedia.org |

| 5-HT2C | EC50 | 6,456 | Based on data for Chlorphentermine, indicating very low agonist activity. wikipedia.org |

Enzyme Inhibition and Activation Dynamics (Isolated enzyme systems)

Enzyme inhibition assays are used to determine a compound's ability to interfere with enzyme activity. libretexts.orgnumberanalytics.com Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are measured in the presence and absence of the inhibitor to characterize the type and potency of inhibition. 2minutemedicine.combeilstein-institut.de

Phentermine and its analogs have been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. researchgate.net For instance, phentermine itself is a weak inhibitor of MAO-A. researchgate.net A study on a series of para-substituted phenethylamine (B48288) analogues demonstrated that the binding affinity to MAO-A increases with the van der Waals volume of the substituent, while the rate of enzyme reduction decreases. acs.org Given the presence of both a chloro and a nitro group, this compound would be expected to exhibit some degree of MAO inhibition, though its specific potency and mechanism (e.g., competitive, non-competitive) would require experimental determination. libretexts.orgacs.org

Table 2: Comparative MAO-A Inhibition of Phentermine and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | Inhibition Constant (Ki) for MAO-A |

|---|---|

| Amphetamine | 5.3 µM researchgate.net |

| Methamphetamine | 17.2 µM researchgate.net |

| Phentermine | 85-88 µM (in rat tissues) researchgate.net |

| This compound | Not experimentally determined |

Neurotransmitter Transporter Modulation Studies (Cell-based models)

Cell-based models are employed to study the effects of compounds on neurotransmitter transporters, such as the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). moleculardevices.comnih.gov These assays measure the uptake of a fluorescent or radiolabeled substrate in cells expressing a specific transporter, and the ability of a test compound to inhibit this uptake is quantified as an IC50 value. moleculardevices.comnih.gov

Chlorphentermine is known to be a potent and selective serotonin releasing agent (SRA) and a moderately potent norepinephrine reuptake inhibitor. wikipedia.orgahajournals.org Specifically, it has an IC50 value of 451 nM for norepinephrine reuptake. wikipedia.org In contrast, phentermine primarily acts as a norepinephrine and dopamine releasing agent. wikipedia.org The addition of a para-chloro substituent, as in Chlorphentermine, significantly shifts the activity towards the serotonin system. frontiersin.org It is therefore plausible that this compound would also primarily act as a modulator of the serotonin transporter, though the additional nitro group could influence its potency and selectivity.

Table 3: Postulated Neurotransmitter Transporter Inhibition Profile for this compound based on Analogs This table is interactive. You can sort and filter the data.

| Transporter | Parameter | Value (nM) | Basis of Postulation |

|---|---|---|---|

| NET | IC50 | ~451 | Based on data for Chlorphentermine. wikipedia.org |

| SERT | - | Potent Releasing Agent | Based on the known SRA activity of Chlorphentermine. wikipedia.org |

| DAT | - | Likely Weak | Phentermine has dopaminergic effects, but para-substitution in Chlorphentermine reduces this activity. wikipedia.orgahajournals.org |

Structure-Activity Relationships (SAR)

The biological activity of phentermine derivatives is highly dependent on the nature and position of substituents on the phenyl ring. numberanalytics.com2minutemedicine.com

Identification of Key Structural Determinants for Molecular Interaction

The core phenethylamine skeleton is the fundamental pharmacophore for interaction with monoamine systems. The α,α-dimethyl group of phentermine derivatives is a key structural feature. Substitutions on the aromatic ring significantly influence the pharmacological profile. For instance, para-substitution is a critical determinant of activity. nih.gov In the case of halogenated amphetamines, para-chlorination increases the potency for serotonin uptake inhibition. frontiersin.org This suggests that the para-chloro group in this compound is a key determinant for its likely interaction with the serotonin transporter. The addition of a nitro group, which is strongly electron-withdrawing, would further modify the electronic properties of the aromatic ring, likely impacting binding affinity and functional activity at its molecular targets.

Positional and Stereochemical Effects on Binding Affinity

The position of substituents on the phenyl ring is crucial. Para-substitution, as seen in many active phentermine analogs, appears to be favorable for interaction with monoamine transporters. nih.gov A study on para-substituted phenethylamines showed a correlation between the size of the para-substituent and binding affinity for MAO-A. acs.org

Comparative SAR Analysis with Related Chemical Classes

The structure-activity relationship (SAR) of this compound can be inferred by a comparative analysis with structurally related phenethylamine and amphetamine derivatives. This compound is a substituted phentermine, which itself is an alpha-methylamphetamine. wikipedia.org The key structural features of this compound for SAR analysis are the α,α-dimethyl group on the ethylamine (B1201723) side chain, a chlorine atom, and a nitro group on the phenyl ring. The influence of these substituents can be understood by comparing its predicted activity profile with that of its parent compounds, phentermine and chlorphentermine, as well as other halogenated amphetamines.

Phentermine primarily acts as a norepinephrine-dopamine releasing agent (NDRA) with significantly weaker effects on serotonin. wikipedia.orgresearchgate.net The addition of a chlorine atom to the para-position of the phenyl ring, as seen in chlorphentermine (4-chloro-α,α-dimethylphenethylamine), dramatically shifts its pharmacological profile. wikipedia.org Chlorphentermine is a highly selective serotonin releasing agent (SRA) and acts as a substrate for the serotonin transporter (SERT), with minimal activity at dopamine (DAT) and norepinephrine (NET) transporters. wikipedia.orgahajournals.org This demonstrates that para-halogenation is a critical determinant of serotonergic activity in this chemical class. nih.govfrontiersin.org

The presence of the α,α-dimethyl group, characteristic of phentermine and its derivatives, differentiates it from amphetamine. This structural feature generally reduces stimulant properties compared to amphetamine while retaining anorectic effects. wikipedia.org The introduction of a nitro group, in addition to the chloro-substituent, would be expected to further modulate the compound's electronic and lipophilic properties, thereby influencing its interaction with monoamine transporters. While direct data on this compound is scarce, studies on other substituted amphetamines show that electron-withdrawing groups can significantly alter potency and selectivity. nih.gov The combination of both a chloro and a nitro group on the phenyl ring likely enhances its affinity and/or efficacy at the serotonin transporter, potentially leading to a more pronounced serotonin-releasing profile compared to chlorphentermine alone.

A comparative analysis of the monoamine transporter activity for related compounds is summarized in the table below. The data highlights the shift in activity from a primarily catecholaminergic profile for phentermine to a serotonergic profile for its halogenated analogue, chlorphentermine.

| Compound | Primary Mechanism | Key Transporter Interaction | Notes |

|---|---|---|---|

| Phentermine | Norepinephrine-Dopamine Releasing Agent (NDRA) | NET > DAT >> SERT | Weak reinforcer compared to amphetamine. wikipedia.org |

| Chlorphentermine (4-Chlorophentermine) | Selective Serotonin Releasing Agent (SRA) | SERT | Acts as a SERT substrate; minimal effect on DAT/NET. wikipedia.orgahajournals.org |

| p-Chloroamphetamine (PCA) | Serotonin Releasing Agent / Neurotoxin | SERT | Lacks the α,α-dimethyl group; potent SERT substrate. nih.gov |

| This compound (predicted) | Potent Serotonin Releasing Agent | SERT | Addition of nitro group likely enhances serotonergic activity. |

Intracellular Signaling Pathway Modulation (In vitro models focusing on specific pathways)

The intracellular signaling pathways modulated by amphetamine and its derivatives are complex and contribute to their diverse pharmacological effects. Based on its structural class, this compound is predicted to influence several key signaling cascades, primarily those downstream of monoamine transporter interaction and those activated directly by the compound within the cell. In vitro studies on related compounds provide a framework for understanding these potential effects.

One of the crucial pathways affected by amphetamines is Rho GTPase signaling. Amphetamine, upon entering a neuron, can directly activate Rho, a small GTPase that regulates the actin cytoskeleton. pnas.org This activation is independent of its action on synaptic vesicles and leads to the internalization of the dopamine transporter (DAT), providing a mechanism for feedback regulation of dopaminergic neurotransmission. pnas.org This signaling cascade can be modulated by cAMP and protein kinase A (PKA), creating an integrated response to both intracellular drug concentrations and extracellular signals. pnas.org Given that this compound is a phenethylamine derivative, it is plausible that it could engage similar Rho-dependent mechanisms, potentially influencing SERT trafficking and function.

Furthermore, substituted amphetamines are known to modulate pathways associated with neuroplasticity and cellular stress, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govfrontiersin.org Activation of these pathways can be triggered by several upstream events, including increases in intracellular calcium, receptor activation, and oxidative stress. nih.govfrontiersin.org Halogenated amphetamines, in particular, have been shown in in vitro models to impair mitochondrial function, leading to the production of reactive oxygen species (ROS) and subsequent activation of stress-related signaling. frontiersin.orgnih.gov For example, para-chloroamphetamine (PCA) and 4-chloromethcathinone (4-CMC) have been demonstrated to impair the mitochondrial electron transport chain and increase mitochondrial superoxide (B77818) production in SH-SY5Y cells. nih.gov This mitochondrial toxicity can lead to the activation of apoptotic pathways. nih.gov

The table below summarizes key intracellular signaling pathways that are modulated by amphetamine-class compounds and are therefore relevant to the pharmacological investigation of this compound.

| Signaling Pathway | Modulation by Amphetamine-like Compounds | Potential Downstream Effects | Reference Compound(s) |

|---|---|---|---|

| Rho GTPase Signaling | Direct activation by intracellular amphetamine. | Monoamine transporter (e.g., DAT) internalization, cytoskeletal rearrangement. | Amphetamine pnas.org |

| MAPK/ERK Pathway | Activation secondary to neurotransmitter release and other stressors. | Regulation of gene expression, neuroplasticity, cell survival. | Amphetamine frontiersin.org |

| PI3K/Akt/mTOR Pathway | Modulation linked to oxidative stress and neurotrophic factor signaling. | Cell survival, proliferation, protein synthesis, autophagy. nih.gov | Substituted Amphetamines nih.gov |

| Mitochondrial Stress Pathways | Impairment of electron transport chain, increased ROS production. | ATP depletion, induction of apoptosis. | para-Halogenated Amphetamines nih.gov |

Preclinical Metabolic Pathway Elucidation of Nitrochlorphentermine

In Vitro Biotransformation Studies

In vitro metabolism studies are fundamental in early drug discovery to predict the metabolic pathways of a compound in a living organism. nih.gov These studies typically utilize subcellular fractions, such as hepatic microsomes and cytosol, or whole-cell systems like hepatocytes, to identify potential metabolites and the enzymes responsible for their formation. admescope.compharmaron.com

Hepatic Microsomal Metabolism and Cytochrome P450 Enzyme Involvement

The liver is the primary site of drug metabolism, with the endoplasmic reticulum of hepatocytes containing a crucial enzyme system known as the hepatic microsomal enzymes. msdmanuals.comnews-medical.net Central to this system is the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the Phase I metabolism of a vast number of drugs. oup.comnih.gov These enzymes catalyze oxidative reactions, introducing or exposing functional groups on the substrate, thereby increasing its polarity. longdom.org

For a compound like Nitrochlorphentermine, which is a derivative of chlorphentermine (B1668847), it is anticipated that CYP enzymes would play a significant role in its metabolism. The specific CYP isoforms involved in the metabolism of many drugs include CYP3A4, CYP2D6, CYP2C9, and CYP2C19. usc.edu For instance, the structurally related compound chlorpheniramine's metabolism is known to involve CYP2D6. nih.gov It is therefore plausible that one or more of these isoforms would be involved in the biotransformation of this compound. The metabolism of N-nitrosamines, which share some structural similarities, has been shown to be catalyzed by various CYP species, including those induced by phenobarbital (B1680315) and 3-methylcholanthrene. nih.govnih.gov

Table 1: Predicted Cytochrome P450 Isoforms Potentially Involved in this compound Metabolism

| Enzyme Family | Specific Isoform | Predicted Role in this compound Metabolism |

| Cytochrome P450 | CYP3A4 | General oxidation, potential for N-dealkylation and aromatic hydroxylation. |

| Cytochrome P450 | CYP2D6 | Potential involvement based on structural similarities to other phenethylamines. nih.gov |

| Cytochrome P450 | CYP2C9 | Possible role in oxidation pathways. |

| Cytochrome P450 | CYP2C19 | Possible role in oxidation pathways. |

Phase I Reactions: Oxidation, Reduction, Hydrolysis

Phase I metabolism encompasses a variety of reactions designed to make a molecule more water-soluble to facilitate its excretion. longdom.org These reactions primarily include oxidation, reduction, and hydrolysis. oup.com

N-oxidation is a common metabolic pathway for compounds containing nitrogen atoms. For a secondary amine like this compound, N-oxidation would likely lead to the formation of a hydroxylamine (B1172632) derivative. This reaction can be catalyzed by CYP enzymes. The resulting N-hydroxy metabolite can be a key intermediate for further metabolic transformations.

C-oxidation, or the hydroxylation of carbon atoms, is another major metabolic route catalyzed by CYP450 enzymes. nih.gov In the case of this compound, several sites are susceptible to C-oxidation. This includes hydroxylation of the aromatic ring and oxidation of the aliphatic side chain. Aromatic hydroxylation would introduce a hydroxyl group onto the phenyl ring, while side-chain oxidation could occur at the carbon atom adjacent to the nitrogen or at the methyl groups.

A key structural feature of this compound is the nitro group on the aromatic ring. The reduction of aromatic nitro groups is a known metabolic pathway that can be carried out by various enzymes, including cytosolic and microsomal nitroreductases. This reduction typically proceeds in a stepwise manner, first to a nitroso intermediate, then to a hydroxylamine, and finally to an amine. The resulting primary aromatic amine can then undergo further metabolic reactions, including N-acetylation or conjugation.

Phase II Reactions: Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, the introduced or exposed functional groups (such as hydroxyl or amine groups) can undergo Phase II conjugation reactions. oup.com These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolite, facilitating its elimination from the body. longdom.org

Common conjugation reactions include glucuronidation and sulfation. The hydroxylated metabolites of this compound, formed during Phase I, would be prime candidates for conjugation with glucuronic acid or sulfate. The arylamine metabolite resulting from the reduction of the nitro group could also be a substrate for conjugation reactions. core.ac.uk

Table 2: Predicted Phase I and Phase II Metabolites of this compound

| Reaction Type | Predicted Metabolite |

| Phase I | |

| N-Oxidation | N-hydroxy-Nitrochlorphentermine |

| Aromatic C-Oxidation | Hydroxy-Nitrochlorphentermine |

| Aliphatic C-Oxidation | Hydroxymethyl-Nitrochlorphentermine |

| Nitro Group Reduction | Amino-chlorphentermine |

| Phase II | |

| Glucuronidation | This compound-glucuronide (from hydroxylated metabolites) |

| Sulfation | This compound-sulfate (from hydroxylated metabolites) |

| Acetylation | Acetylamino-chlorphentermine (from the amine metabolite) |

Identification and Characterization of Theoretical Metabolites

The elucidation of a new chemical entity's metabolic pathway begins with the identification and structural characterization of its metabolites. For this compound, a substituted phentermine, several metabolic transformations can be hypothesized based on the known metabolism of phentermine and compounds containing nitro and chloro functional groups. wikipedia.orgnih.gov The primary metabolic routes for phentermine itself are minor and include para-hydroxylation of the phenyl ring and N-oxidation of the amine group. wikipedia.orgdrugbank.com The presence of a nitro group introduces the possibility of reduction to nitroso, hydroxylamine, and ultimately amino metabolites, a process catalyzed by enzymes like cytochrome P450 reductase and other cytosolic reductases. aacrjournals.orgresearchgate.net

The main metabolic pathways for phentermine and related amphetamines include p-hydroxylation, N-oxidation, and deamination. ru.nl For this compound, one can theorize the formation of several Phase I metabolites. These would likely include hydroxylated versions of the parent compound, N-oxidation products, and metabolites where the nitro group is reduced.

A list of potential theoretical metabolites is presented below:

Table 1: Theoretical Metabolites of this compound

| Metabolite Name (Hypothetical) | Biotransformation Pathway | Description |

|---|---|---|

| Hydroxy-Nitrochlorphentermine | Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl ring, likely catalyzed by Cytochrome P450 (CYP) enzymes. |

| Nitroso-chlorphentermine | Nitroreduction (2-electron) | Initial reduction of the nitro (-NO2) group to a nitroso (-NO) group. |

| Hydroxylamino-chlorphentermine | Nitroreduction (4-electron) | Further reduction of the nitroso group to a hydroxylamine (-NHOH) group. |

| Amino-chlorphentermine | Nitroreduction (6-electron) | Complete reduction of the nitro group to an amino (-NH2) group. |

Use of High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-HRMS), is the cornerstone of modern metabolite identification studies. nih.gov This technique allows for the detection and identification of metabolites in complex biological matrices like plasma, urine, or microsomal incubates. researchgate.net

The process for identifying the theoretical metabolites of this compound would involve the following steps:

Sample Analysis : An extract from a preclinical study (e.g., plasma from a dosed rat or a liver microsome incubation) would be injected into the LC-HRMS system. The LC separates the parent drug from its metabolites. researchgate.net

Full Scan Accurate Mass Measurement : The mass spectrometer would acquire full scan data with high mass accuracy (typically <5 ppm deviation). acs.org This allows for the generation of elemental formulas for potential metabolite ions, distinguishing them from endogenous matrix components. acs.org

Metabolite Searching : Software tools would be used to search the data for expected mass shifts corresponding to common metabolic reactions (e.g., +15.9949 Da for hydroxylation, -1.0078 Da followed by +15.9949 Da for nitro to hydroxylamine reduction).

Tandem Mass Spectrometry (MS/MS) : Ions of interest are selected and fragmented to produce product ion spectra (MS/MS). d-nb.info The fragmentation pattern of a metabolite is then compared to that of the parent drug. wikipedia.org Since metabolites retain core structural elements of the parent compound, they are expected to share common fragment ions, which helps to confirm the metabolite's identity. wikipedia.org

Spectroscopic Analysis of Isolated Metabolites

While HRMS provides strong evidence for a metabolite's structure, unequivocal identification, especially of novel metabolites or for determining the exact position of a new functional group (regioisomerism), requires isolation and analysis by spectroscopic methods like Nuclear Magnetic Resonance (NMR). europa.eunih.gov

For this compound metabolites, NMR would be crucial for:

Confirming the site of hydroxylation : 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can determine the exact position of a newly added hydroxyl group on the aromatic ring.

Verifying the reduction state of the nitro group : NMR can confirm the conversion of the nitro group to an amine or other reduced forms.

Full structure elucidation : For any unexpected metabolites, complete NMR analysis is necessary to determine the full chemical structure. nih.gov

Although powerful, NMR is less sensitive than MS and requires larger quantities of the purified metabolite, which can be a significant challenge. researchgate.netresearchgate.net

Comparative Metabolism Across Preclinical Biological Systems (e.g., in vitro rat liver models)

To understand how a drug might be metabolized in humans, preclinical studies often use in vitro models from different species. nih.gov Rat liver models, such as liver microsomes or S9 fractions, are commonly used because they contain a rich supply of drug-metabolizing enzymes, including Cytochrome P450s (CYPs) and reductases. d-nb.infonih.gov

For this compound, incubation with rat liver microsomes would be a key experiment. nih.gov

CYP-mediated metabolism : The phentermine structure suggests that CYP enzymes would be involved in metabolic pathways like aromatic hydroxylation and N-oxidation. nih.govnih.gov Studies with amphetamine and methamphetamine have shown that CYP2D6 is a major enzyme involved in their metabolism. scirp.org

Nitroreduction : Aromatic nitro compounds can be reduced by various liver enzymes. aacrjournals.org Both microsomal (e.g., NADPH-cytochrome P450 reductase) and cytosolic enzymes (e.g., aldehyde oxidase) can catalyze the reduction of a nitro group to an amine. aacrjournals.orgjst.go.jp Therefore, both liver S9 fractions (containing both microsomes and cytosol) and isolated microsomal preparations would be used to investigate the full range of potential metabolic reactions. aacrjournals.org

Comparing the metabolite profiles generated in rat liver models to those from other species (e.g., dog, monkey, or human liver preparations) is essential to determine if the rat is an appropriate toxicological model for humans. mpa.se

Analysis of Excretion Profiles in Animal Models (e.g., rat urine, feces)

To understand the elimination pathways of a compound, mass balance and excretion studies are conducted in animal models, typically the rat. drugbank.comnih.gov After administering radiolabeled this compound, urine and feces would be collected over a period (e.g., 72 hours) to determine the proportion of the dose excreted by each route. mpa.senih.gov

Phentermine itself is primarily eliminated unchanged in the urine, with the rate of excretion being dependent on urinary pH. wikipedia.orgpharmacompass.com However, the addition of nitro and chloro substituents would increase the lipophilicity of this compound compared to phentermine. This increased lipid solubility would likely decrease the rate of renal clearance of the unchanged drug, leading to a greater reliance on metabolic transformation prior to excretion. ru.nl

Analysis of the urine and feces by LC-MS would identify and quantify the parent drug and its various metabolites. nih.gov This would reveal the major clearance mechanism, whether it is direct excretion of the parent drug or elimination of metabolites following biotransformation. For instance, studies on phentermine in rats identified a p-hydroxy-phentermine conjugate as the major urinary metabolite, indicating that metabolism followed by Phase II conjugation is a key elimination route for this related compound. nih.gov A similar profile of conjugated metabolites could be anticipated for this compound.

Enzymatic Kinetics of Biotransformation Processes

Understanding the kinetics of the enzymes responsible for metabolizing this compound is crucial for predicting its metabolic fate. Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are determined for each major metabolic pathway. nih.govnih.gov

Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. nih.gov A low Km suggests a high affinity.

Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

These parameters would be determined by incubating this compound at various concentrations with a relevant biological system, such as rat liver microsomes, and measuring the rate of formation of each metabolite. nih.govnih.gov For example, the kinetics of N-demethylation and p-hydroxylation of methamphetamine have been characterized in rat liver microsomes. nih.gov Similar studies would be performed for the theoretical hydroxylation and nitroreduction pathways of this compound. Aromatic nitro compounds have been shown to interact with and be metabolized by cytochrome P-450 dependent enzymes. nih.gov

This data helps to identify the most efficient metabolic pathways and the enzymes primarily responsible. For example, if the nitroreduction pathway has a much lower Km and higher Vmax compared to the hydroxylation pathway, it would be considered the more dominant route of metabolism under these preclinical conditions.

Table 2: Illustrative Enzyme Kinetic Data for Theoretical this compound Metabolism

| Metabolic Pathway | Enzyme System | Km (µM) (Hypothetical) | Vmax (pmol/min/mg protein) (Hypothetical) |

|---|---|---|---|

| Aromatic Hydroxylation | Liver Microsomes (CYP-dependent) | 50 | 150 |

| N-Oxidation | Liver Microsomes (CYP-dependent) | 75 | 80 |

This hypothetical data illustrates that nitroreduction could be a more efficient pathway (lower Km, higher Vmax) compared to hydroxylation or N-oxidation in this theoretical model.

Mechanistic Toxicological Research of Nitrochlorphentermine Preclinical Focus

In Vitro Cellular Toxicology

In vitro toxicology studies are fundamental to elucidating the direct effects of a chemical on cells in a controlled environment, providing insights into the molecular and cellular mechanisms of toxicity. kaly-cell.cominotiv.com

Mechanistic Investigations of Cellular Stress Responses (e.g., oxidative stress, endoplasmic reticulum stress)

Cellular stress responses are a set of pathways activated to cope with and adapt to various insults. frontiersin.orgnih.gov The introduction of a xenobiotic like Nitrochlorphentermine, particularly with its nitro and chloro functional groups, is anticipated to trigger significant cellular stress.

Oxidative Stress: The nitroaromatic group is a well-known progenitor of oxidative stress. It can undergo redox cycling, a process where the nitro group is reduced to a nitro anion radical, which then transfers an electron to molecular oxygen to form a superoxide (B77818) anion. This cycle can repeat, generating a continuous flux of reactive oxygen species (ROS). The chloro group can also contribute to cellular redox imbalance. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. Nitrosative stress, a related phenomenon, involves the reaction of nitric oxide (NO) with superoxide to form the highly reactive peroxynitrite (ONOO⁻), which can cause nitration of biomolecules and further cellular damage. nih.gov

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded or unfolded proteins, a potential consequence of oxidative damage, can trigger the Unfolded Protein Response (UPR) in the endoplasmic reticulum. numberanalytics.com The UPR is a signaling network that initially aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged or severe. numberanalytics.com Key sensors of ER stress include PERK, IRE1, and ATF6, which, upon activation, initiate downstream signaling cascades. numberanalytics.com

Interactive Data Table: Predicted Cellular Stress Biomarkers

| Stress Pathway | Key Biomarker | Predicted Effect of this compound | Mechanism |

|---|---|---|---|

| Oxidative Stress | Reactive Oxygen Species (ROS) | Increase | Redox cycling of the nitro group. |

| Oxidative Stress | Glutathione (GSH) | Decrease | Depletion due to conjugation and scavenging of ROS. |

| Nitrosative Stress | 3-Nitrotyrosine (3-NT) | Increase | Formation from peroxynitrite, indicating protein nitration. nih.gov |

| ER Stress | Phosphorylated PERK (p-PERK) | Increase | Activation of the UPR due to accumulation of misfolded proteins. numberanalytics.com |

| ER Stress | Spliced XBP1 (sXBP1) | Increase | Activation of the IRE1 branch of the UPR. |

| ER Stress | CHOP (C/EBP-homologous protein) | Increase | A key transcription factor in ER stress-mediated apoptosis. nih.gov |

Apoptosis and Necrosis Pathway Analysis in Cell Lines

Cell death can occur through two primary, distinct pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). ptglab.comnih.gov The toxic insults predicted for this compound, such as severe oxidative and ER stress, can activate both pathways.